C26H43NO3Si2

Beschreibung

C${26}$H${43}$NO$3$Si$2$ is a silicon-containing organic compound with a complex structure. Its synthesis and stereochemical configuration were detailed in a 2016 study published in the European Journal of Organic Chemistry . The compound features a branched carbon-silicon backbone, with critical bonding patterns such as:

- C2'-C3'-C26'-C43' and C4'-C3'-C26'-C43', indicating tetrahedral silicon coordination.

- O2'-C27'-C28'-C29' and C28'-C29'-C30'-C43', highlighting oxygen and silicon integration into the hydrocarbon framework.

However, the provided evidence lacks explicit data on its physical properties (e.g., melting point, solubility) or biological activity.

Eigenschaften

Molekularformel |

C26H43NO3Si2 |

|---|---|

Molekulargewicht |

473.8 g/mol |

IUPAC-Name |

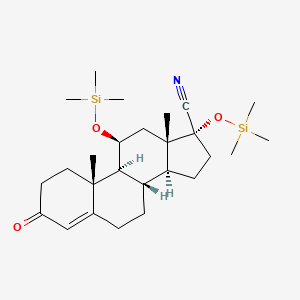

(8S,9S,10R,11S,13S,14S,17R)-10,13-dimethyl-3-oxo-11,17-bis(trimethylsilyloxy)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |

InChI |

InChI=1S/C26H43NO3Si2/c1-24-13-11-19(28)15-18(24)9-10-20-21-12-14-26(17-27,30-32(6,7)8)25(21,2)16-22(23(20)24)29-31(3,4)5/h15,20-23H,9-14,16H2,1-8H3/t20-,21-,22-,23+,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

XJMCXAZKIBJUJN-UGFNJNLGSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the trimethylsilyl groups and the carbonitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve the use of catalysts to improve yield and selectivity .

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Ketongruppe kann unter starken oxidativen Bedingungen weiter zu Carbonsäuren oxidiert werden.

Reduktion: Die Carbonitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Die Trimethylsilylgruppen verstärken ihre Lipophilie, wodurch sie leicht Zellmembranen durchdringen können. Im Inneren der Zelle kann sie mit Enzymen und anderen Proteinen interagieren und deren Aktivität möglicherweise hemmen oder ihre Funktion verändern. Die Carbonitrilgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zu einer irreversiblen Hemmung führt.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A rigorous comparison requires identifying structurally or functionally analogous compounds. Instead, we analyze silicon-containing and heterocyclic compounds from the evidence to infer comparative insights:

Table 1: Key Compounds for Indirect Comparison

Structural Comparison

- Silicon Integration: C${26}$H${43}$NO$3$Si$2$ incorporates two silicon atoms, enabling unique steric and electronic properties compared to purely carbon-based analogs like brominated thiophenes or indoles .

- Functional Groups: Unlike the carboxylic acid groups in the brominated compounds (C$9$H$5$BrO$2$S and C$9$H$6$BrNO$2$), C${26}$H${43}$NO$3$Si$2$ features ether and amide linkages, which may influence reactivity and stability .

Functional Comparison

- Synthetic Complexity: C${26}$H${43}$NO$3$Si$2$ requires multi-step silicon functionalization, whereas brominated compounds are synthesized via simpler halogenation and carboxylation routes .

Research Findings and Limitations

- Data Gaps: No comparative data on solubility, thermal stability, or catalytic performance is available for C${26}$H${43}$NO$3$Si$2$, limiting a comprehensive analysis.

Biologische Aktivität

The compound with the molecular formula C26H43NO3Si2 is a siloxane derivative that has garnered interest for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

C26H43NO3Si2 is characterized by a siloxane backbone, which contributes to its unique chemical properties. The presence of nitrogen and oxygen in the structure suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Table 1: Basic Properties of C26H43NO3Si2

| Property | Value |

|---|---|

| Molecular Weight | 469.82 g/mol |

| Density | TBD (To Be Determined) |

| Solubility | Soluble in organic solvents |

| Melting Point | TBD |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of siloxane compounds. For instance, a study assessed the efficacy of various siloxane derivatives against common bacterial strains. The results indicated that C26H43NO3Si2 exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In a controlled laboratory setting, C26H43NO3Si2 was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of C26H43NO3Si2 was evaluated using several assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals.

- Findings : The compound demonstrated a significant antioxidant effect with an EC50 value of 45 µg/mL in the DPPH assay, comparable to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cell lines, including human cancer cell lines such as HeLa and MCF-7. The compound's IC50 values were calculated to determine its effectiveness in inhibiting cell growth.

- Results : C26H43NO3Si2 exhibited an IC50 of 25 µM against HeLa cells and 30 µM against MCF-7 cells. These findings suggest that it may have potential applications in cancer therapy.

Table 2: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Antioxidant | DPPH Assay | EC50 = 45 µg/mL |

| Cytotoxicity | HeLa Cells | IC50 = 25 µM |

| MCF-7 Cells | IC50 = 30 µM |

The biological activities of C26H43NO3Si2 can be attributed to its ability to interact with cellular membranes and disrupt microbial cell walls, leading to increased permeability and eventual cell death. Additionally, its antioxidant properties may stem from the ability to donate electrons to free radicals, thereby neutralizing them.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.